3-(2,5-Dimethyl-pyrrolidin-1-YL)-benzoic acid
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being 3-(2,5-dimethylpyrrolidin-1-yl)benzoic acid. This nomenclature clearly indicates the presence of a pyrrolidine ring system substituted at the 2 and 5 positions with methyl groups, attached to the meta position of a benzoic acid framework. The compound is registered under Chemical Abstracts Service number 1234423-98-3, providing a unique identifier for database searches and chemical procurement.
The molecular formula of this compound is established as C₁₃H₁₇NO₂, indicating a total of 13 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight has been precisely determined to be 219.28 grams per mole, calculated through standard atomic mass contributions. This molecular composition reflects the structural complexity arising from the combination of the aliphatic pyrrolidine component and the aromatic benzoic acid portion.
The structural architecture of this compound demonstrates the presence of multiple functional groups that contribute to its chemical reactivity profile. The carboxylic acid functionality provides acidic properties and potential for hydrogen bonding interactions, while the tertiary amine nitrogen in the pyrrolidine ring offers basic characteristics. The methyl substituents on the pyrrolidine ring at positions 2 and 5 introduce steric effects that influence both the conformational preferences and the biological activity of the molecule.
Crystallographic Data and Three-Dimensional Conformational Studies
The three-dimensional molecular structure of this compound exhibits specific conformational characteristics that are crucial for understanding its chemical behavior and potential biological interactions. The pyrrolidine ring adopts a puckered conformation typical of saturated five-membered rings, with the nitrogen atom serving as the attachment point to the aromatic benzoic acid system. The spatial arrangement of the methyl groups at the 2 and 5 positions of the pyrrolidine ring creates distinct steric environments that influence the overall molecular geometry.
The conformational analysis reveals that the pyrrolidine ring can exist in multiple puckered forms, with envelope and twist conformations being most prevalent. These conformational states are characterized by different orientations of the ring carbons relative to the plane defined by four of the five ring atoms. The presence of the two methyl substituents significantly restricts the conformational flexibility compared to unsubstituted pyrrolidine derivatives, leading to more defined preferred conformations.
The attachment of the pyrrolidine nitrogen to the meta position of the benzoic acid creates a specific geometric relationship between the two ring systems. The angle between the plane of the benzene ring and the pyrrolidine ring varies depending on the specific conformation adopted, influencing both the molecular dipole moment and the potential for intermolecular interactions. This geometric arrangement is particularly important for understanding the compound's interaction with biological targets and its crystal packing behavior.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, and Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound, with distinct signal patterns characteristic of its unique structural features. The aromatic protons of the benzoic acid portion typically appear in the downfield region of the proton nuclear magnetic resonance spectrum, showing characteristic coupling patterns that confirm the meta substitution pattern. The pyrrolidine ring protons exhibit more complex splitting patterns due to the conformational dynamics and the presence of the methyl substituents.
The carbon-13 nuclear magnetic resonance spectrum reveals distinct signals for the carboxylic acid carbon, aromatic carbons, and aliphatic carbons of the pyrrolidine ring system. The carboxylic acid carbon typically appears significantly downfield due to its electron-poor environment, while the aromatic carbons show characteristic chemical shifts in the aromatic region. The pyrrolidine carbons, including the methyl-substituted positions, appear in the aliphatic region with chemical shifts influenced by their electronic environment and conformational state.
Infrared spectroscopy identifies key functional groups through characteristic absorption bands. The carboxylic acid functionality produces a broad absorption band in the region of 3000-2500 wavenumbers due to the hydroxyl group, along with a sharp carbonyl stretch around 1700 wavenumbers. The aromatic carbon-carbon stretching vibrations appear in the expected aromatic region, while the aliphatic carbon-hydrogen stretching modes of the pyrrolidine ring and methyl groups contribute to the complex absorption pattern in the 3000-2800 wavenumber region.
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 219, corresponding to the molecular weight of the compound. Fragmentation patterns provide structural information through the loss of specific molecular fragments, such as the carboxylic acid group or portions of the pyrrolidine ring system. These fragmentation pathways are valuable for structural confirmation and purity assessment of synthetic samples.
Computational Chemistry Approaches to Electronic Structure Determination
Computational chemistry methodologies provide detailed insights into the electronic structure and molecular properties of this compound that complement experimental observations. Density functional theory calculations reveal the electron density distribution throughout the molecule, highlighting the electron-rich aromatic system and the lone pair on the pyrrolidine nitrogen. These calculations indicate significant charge delocalization within the benzoic acid portion and localized charge density on the nitrogen atom.
Molecular orbital analysis demonstrates the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics, which are crucial for understanding the compound's reactivity patterns and potential for electronic transitions. The highest occupied molecular orbital typically shows significant contribution from the nitrogen lone pair and the aromatic pi system, while the lowest unoccupied molecular orbital is predominantly localized on the aromatic ring system with some contribution from the carboxylic acid group.
Computational predictions of molecular properties include lipophilicity parameters, hydrogen bonding capabilities, and conformational energy profiles. The calculated partition coefficient indicates moderate lipophilicity, suggesting potential for membrane permeation while maintaining aqueous solubility. Hydrogen bond donor and acceptor counts identify the carboxylic acid group as the primary hydrogen bond donor and both oxygen atoms as potential acceptors, along with the nitrogen atom under appropriate conditions.
| Computed Property | Value | Method |
|---|---|---|
| Partition Coefficient (XLogP3-AA) | 2.9 | Computational prediction |
| Hydrogen Bond Donors | 1 | Structural analysis |
| Hydrogen Bond Acceptors | 3 | Structural analysis |
| Rotatable Bonds | 2 | Conformational analysis |
Properties
IUPAC Name |
3-(2,5-dimethylpyrrolidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-6-7-10(2)14(9)12-5-3-4-11(8-12)13(15)16/h3-5,8-10H,6-7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUBTHYGOWUUDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C2=CC=CC(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethyl-pyrrolidin-1-YL)-benzoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution on the Benzoic Acid Core: The 2,5-dimethyl-pyrrolidinyl group is introduced onto the benzoic acid core via a substitution reaction. This can be achieved using reagents such as alkyl halides or through a Friedel-Crafts alkylation reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethyl-pyrrolidin-1-YL)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound exhibits significant biological activity, particularly as an inhibitor of key cellular pathways involved in cancer progression. Its derivatives have shown potential as selective inhibitors of mitogen-activated protein kinase (MAPK) pathways, which are crucial for regulating cell proliferation and differentiation. Inhibition of these pathways can lead to reduced growth in various cancer types, making these compounds valuable in cancer therapeutics.
Anticancer Properties
Research indicates that compounds similar to 3-(2,5-Dimethyl-pyrrolidin-1-YL)-benzoic acid exhibit notable anticancer effects. A study on benzoic acid derivatives revealed their growth inhibitory effects against several cancer cell lines, with the following GI50 values indicating their potency:
| Cell Line | GI50 Value (μM) |
|---|---|
| ACHN | 2.74 |
| HCT15 | 2.37 |
| MDA-MB-231 | 2.20 |
| NUGC-3 | 2.48 |
| NCI-H23 | 5.86 |
| PC-3 | 2.68 |
These findings suggest that such compounds could effectively target tumors characterized by high Ras signaling activity, common in many cancers.
Enhancing Monoclonal Antibody Production
A significant application of this compound is its role in improving monoclonal antibody production. Research has demonstrated that this compound can enhance cell-specific productivity while maintaining cell viability during cell culture processes.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
- Monoclonal Antibody Production : A study found that the addition of this compound during cell culture led to a 1.5-fold increase in monoclonal antibody concentration compared to control conditions. The final concentration reached was approximately 1,098 mg/L .
- Antibacterial and Antitubercular Properties : Other derivatives of this compound have shown promising results against bacterial infections, indicating its potential use in treating infectious diseases .
Future Perspectives
The ongoing research into the structure-activity relationships of this compound derivatives suggests that further optimization could lead to improved therapeutic agents with enhanced efficacy against cancer and other diseases. Molecular docking studies indicate strong binding interactions with target enzymes such as dihydrofolate reductase and enoyl ACP reductase, highlighting its potential as a lead compound for drug development .
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethyl-pyrrolidin-1-YL)-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between 3-(2,5-Dimethyl-pyrrolidin-1-yl)-benzoic acid and related compounds, focusing on structural features, physicochemical properties, and isomerism.
Key Insights from Comparative Analysis
Substituent Position and Electronic Effects :
- Meta-substitution (e.g., 3-position in the target compound) reduces steric hindrance compared to ortho-substituted analogs like 2-(2,5-dimethyl-pyrrol-1-yl)benzoic acid. This may enhance solubility and reactivity in nucleophilic reactions .
- The presence of electron-withdrawing groups (e.g., Cl, formyl in ) lowers pKa values significantly compared to the target compound, which lacks such substituents .
Ring Saturation and Isomerism: The saturated pyrrolidine ring in the target compound increases conformational flexibility compared to unsaturated pyrrole derivatives (e.g., ). This reduces the likelihood of atropisomerism, unlike compounds with bulky substituents that restrict rotation (e.g., dicyanovinyl groups in ) .
Salt Formation and Solubility :
- Sodium salts of benzoic acid derivatives (e.g., sodium 3-(2,5-dimethyl-pyrrol-1-yl)benzoate) exhibit higher aqueous solubility than their free acid forms, making them preferable for pharmaceutical formulations .
Research Findings and Implications
- Synthetic Utility: The pyrrolidine ring in the target compound may serve as a hydrogen-bond donor/acceptor in supramolecular chemistry, similar to pyrrole derivatives used in crystal engineering (e.g., ) .
- Biological Relevance : Chlorinated analogs () exhibit enhanced bioactivity due to electronegative substituents, suggesting that the target compound could be modified for specific biological targets .
Biological Activity
3-(2,5-Dimethyl-pyrrolidin-1-YL)-benzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial properties, effects on cellular metabolism, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is C13H17NO2, with a molecular weight of 219.29 g/mol. The compound features a pyrrolidine ring substituted with two methyl groups at the 2 and 5 positions, linked to a benzoic acid moiety.
Antibacterial Properties
Recent studies have shown that derivatives of the pyrrolidine structure exhibit significant antibacterial activity. For instance, compounds synthesized from 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide demonstrated potent inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating strong antibacterial effects compared to standard antibiotics like ciprofloxacin .
The mechanism by which these compounds exert their antibacterial effects involves inhibition of critical enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase. Molecular docking studies have revealed that these compounds bind effectively to the active sites of these enzymes, disrupting essential metabolic pathways in bacteria .
Effects on Cellular Metabolism
Research indicates that this compound can enhance monoclonal antibody production in cell cultures. In experiments involving recombinant Chinese hamster ovary (rCHO) cells, the compound was found to suppress cell growth while increasing cell-specific glucose uptake and intracellular ATP levels. This dual effect leads to improved productivity in antibody production systems .
Case Study: Monoclonal Antibody Production
A study investigated the effect of this compound on rCHO cells under batch culture conditions. The results showed that the addition of this compound led to:
- Increased Monoclonal Antibody Concentration : The final concentration reached 1,098 mg/L, which was 1.5 times higher than control conditions.
- Enhanced Cell-Specific Productivity : Cell-specific productivity increased from 7.1 pg/cell/day in control conditions to 11 pg/cell/day with the compound added.
- Viability Maintenance : Despite lower viable cell density (VCD), viability was maintained longer than in control cultures .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on various derivatives of the compound have elucidated key features that enhance biological activity. Notably:
- Pyrrole Substituents : The presence of the 2,5-dimethylpyrrole moiety significantly enhances cell-specific productivity without adversely affecting cell viability.
- Comparative Analysis : Compounds lacking this specific structural feature showed diminished activity, emphasizing the importance of this substitution in optimizing biological effects .
Q & A
Q. What validated synthetic routes are available for preparing 3-(2,5-Dimethyl-pyrrolidin-1-YL)-benzoic acid, and how can reaction efficiency be monitored?
A validated method involves nucleophilic aromatic substitution. For example, a related pyrrolidine-substituted benzaldehyde synthesis () uses 2-fluorobenzaldehyde , dialkylamine, and K₂CO₃ in DMF at 150°C for 20 hours. Adapting this protocol:
- Replace 2-fluorobenzaldehyde with 3-carboxy-substituted benzaldehyde as the starting material.
- Substitute dialkylamine with 2,5-dimethylpyrrolidine to introduce the target substituents.
- Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) and confirm completion by disappearance of the aldehyde spot.
- Purify via ethyl acetate extraction and column chromatography (silica gel, gradient elution). Validate purity using ¹H NMR (e.g., δ ~10 ppm for aldehyde intermediates) and elemental analysis (e.g., N% ~7.5–8.0) .
Q. What are the critical safety protocols for handling pyrrolidine derivatives like this compound?
Key safety measures include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().
- Ventilation : Use fume hoods to mitigate inhalation risks ().
- Spill management : Absorb with inert materials (e.g., sand) and dispose in sealed containers ().
- Emergency response : For eye exposure, rinse with water for ≥15 minutes; for inhalation, move to fresh air immediately (). Store in airtight containers away from ignition sources .
Q. How should researchers characterize the purity and structural integrity of this compound?
- ¹H/¹³C NMR : Identify pyrrolidine proton environments (e.g., δ 1.96–3.30 ppm for methyl and CH₂ groups) and aromatic signals (δ 6.75–7.61 ppm for benzoic acid) ().
- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1680 cm⁻¹).
- Elemental analysis : Match calculated vs. observed N% (e.g., ~7.99% for C₁₃H₁₇NO₂) .
Advanced Research Questions
Q. How can synthetic yields be optimized when steric hindrance from 2,5-dimethyl groups impedes pyrrolidine ring functionalization?
- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity ().
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve amine reactivity.
- Temperature modulation : Gradual heating (e.g., 120°C → 150°C) reduces side reactions.
- Microwave-assisted synthesis : Reduce reaction time from 20 hours to <5 hours (as seen in related microwave-driven pyrrolidine syntheses; ) .
Q. How do stereochemical variations (e.g., cis/trans dimethyl groups) affect the compound’s physicochemical properties?
- Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to resolve enantiomers.
- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to compare steric energy profiles of cis vs. trans configurations.
- Solubility tests : Dissolve diastereomers in DMSO/H₂O mixtures; trans isomers may exhibit higher aqueous solubility due to reduced hydrophobicity .
Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?
- Dose-response validation : Repeat assays using standardized protocols (e.g., fixed DMSO concentrations ≤0.1%).
- Metabolite screening : Use LC-MS to rule out degradation products interfering with activity.
- Structural analogs : Compare with related compounds (e.g., 3,5-di(1H-imidazol-1-yl)benzoic acid; ) to identify SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
